
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated nicotinamide moiety and a triazine ring substituted with methoxy and morpholino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. For instance, morpholine and methoxyamine can be reacted with cyanuric chloride under controlled conditions to form the desired triazine derivative.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a coupling reaction. This can be achieved using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino and methoxy groups.
Reduction: Reduction reactions can target the triazine ring or the nicotinamide moiety.
Substitution: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine or methoxy groups.
Major Products
Oxidation: Oxidation can lead to the formation of N-oxides or hydroxylated derivatives.
Reduction: Reduction can yield partially or fully reduced triazine or nicotinamide derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule.
Medicine
Medically, this compound may have applications as a therapeutic agent. Its structure suggests potential activity against certain diseases, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide involves its interaction with specific molecular targets. The fluorine atom and the triazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-Nicotinamide: Shares the nicotinamide moiety but lacks the triazine ring.
4-methoxy-1,3,5-triazine Derivatives: Similar triazine core but different substituents.
Morpholino Substituted Triazines: Contain the morpholino group but vary in other substituents.
Uniqueness
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is unique due to the combination of its fluorinated nicotinamide and methoxy-morpholino-triazine structure. This unique combination imparts distinct chemical and biological properties, making it a compound of significant interest for further research and development.
Biologische Aktivität
5-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)nicotinamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a triazine core integrated with a nicotinamide moiety , which is known for its role in various biological processes. The synthesis typically involves several steps:
- Formation of the Triazine Core : This is achieved through reactions involving cyanuric chloride and morpholine.
- Introduction of the Methoxy Group : Nucleophilic substitution reactions are used to incorporate the methoxy group into the triazine structure.
- Coupling with Nicotinamide : The final step involves coupling the intermediate product with nicotinamide under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in cancerous cells by disrupting mitochondrial function.
Efficacy Against Cancer Cells
Research has demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- In vitro studies indicated significant growth inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
- The mechanism involved intracellular release of active metabolites that interfere with DNA synthesis and repair mechanisms.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- Antitumor Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing that it effectively inhibited cell growth and induced apoptosis through caspase activation pathways.
- Antimicrobial Properties : Another investigation highlighted its potential as an antimicrobial agent. The compound showed activity against a range of bacterial strains, suggesting applications in treating infections.
- Pharmacokinetics : Research into the pharmacokinetic profile demonstrated favorable absorption and distribution characteristics, enhancing its viability as a therapeutic agent.
Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cells |
---|---|---|---|
This compound | <0.01 | Enzyme inhibition, apoptosis induction | L1210 leukemia cells |
JSF-2019 (related triazine derivative) | 0.15 | NO- release, FAS-II pathway inhibition | Mycobacterium tuberculosis |
Delamanid (antitubercular agent) | 0.05 | Inhibition of mycolic acid biosynthesis | Mycobacterium tuberculosis |
Eigenschaften
IUPAC Name |
5-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN6O3/c1-24-15-20-12(19-14(21-15)22-2-4-25-5-3-22)9-18-13(23)10-6-11(16)8-17-7-10/h6-8H,2-5,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWIGMMPJFQUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.